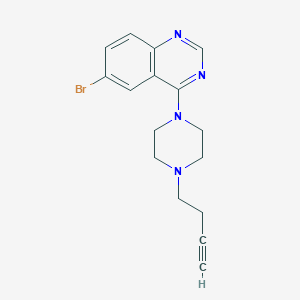

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline consists of a quinazoline core with a bromine atom at the 6th position and a but-3-ynylpiperazin-1-yl group at the 4th position.Chemical Reactions Analysis

Quinazoline derivatives have been the focus of many synthesis and bioactivity researches . The synthetic methods are categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Scientific Research Applications

Potential as Irreversible Inhibitors of EGFR and HER-2 Tyrosine Kinases

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline derivatives are explored as potential irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds, with specific substituents at the C-6 position, exhibit enhanced biological properties due to their reactivity and water solubility. Experimental evidence suggests their capability to interact covalently with target enzymes, indicating potential for antitumor activity. For instance, one derivative demonstrated significant oral activity in a human epidermoid carcinoma model (Tsou et al., 2001).

Synthesis and Analgesic and Anti-Inflammatory Screening

Some this compound derivatives have been synthesized and screened for analgesic and anti-inflammatory activities. These compounds have shown promising results in comparison to reference standards, with specific derivatives exhibiting high anti-inflammatory and analgesic activities (Eweas et al., 2012).

EGFR Inhibitors as Targeted Anticancer Agents

Research has focused on synthesizing 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from 4-chloro derivatives. These compounds have been evaluated as EGFR inhibitors, with some showing superior inhibitory activity and in vitro cytotoxicity against specific human cancer cell lines. A molecular docking study was also performed to understand the interaction of these compounds with the active site of EGFR-TK, indicating their potential as targeted anticancer agents (Allam et al., 2020).

Cytotoxicity and Molecular Docking Studies

The synthesis of 5-styryltetrazolo[1,5-c]quinazolines based on the 6-bromo-4-chloro-2-styrylquinazoline scaffold and their evaluation for in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells have been documented. Molecular docking studies against tubulin revealed the potential binding mechanism of these compounds, with certain derivatives exhibiting significant cytotoxicity (Mphahlele et al., 2017).

Synthesis and Biological Evaluation of 6-Bromo-2,3-Disubstituted 4(3H)-Quinazolinones

The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones has been reported, highlighting their considerable antibacterial affinities. These derivatives were synthesized through various reactions, demonstrating their potential in developing antibacterial agents (Badr et al., 1980).

Future Directions

Quinazoline derivatives, including 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline, have drawn more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

Mechanism of Action

Target of Action

Quinazoline derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, suggesting diverse modes of action depending on the specific derivative and its target .

Biochemical Pathways

Quinazoline derivatives are known to impact various biochemical pathways due to their broad biological activity .

Result of Action

Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Action Environment

Quinazoline derivatives, in general, offer a promising area of study due to their broad spectrum of biological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that this compound interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

6-bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4/c1-2-3-6-20-7-9-21(10-8-20)16-14-11-13(17)4-5-15(14)18-12-19-16/h1,4-5,11-12H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIONPWQXUDNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)